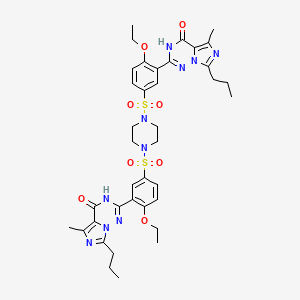

Vardenafil-Dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vardenafil Dimer is a chemical compound derived from Vardenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. Vardenafil Dimer is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric form.

Wissenschaftliche Forschungsanwendungen

Chemistry: Vardenafil Dimer is studied for its potential to serve as a more stable and potent inhibitor of phosphodiesterase type 5. Its unique structure may offer insights into the design of new therapeutic agents.

Biology: In biological research, Vardenafil Dimer is used to study the mechanisms of erectile dysfunction and the role of phosphodiesterase inhibitors in cellular signaling pathways.

Medicine: Clinically, Vardenafil Dimer is investigated for its potential to provide longer-lasting effects and reduced side effects compared to Vardenafil. It may also be explored for other therapeutic applications, such as pulmonary arterial hypertension.

Industry: In the pharmaceutical industry, Vardenafil Dimer is of interest for the development of new formulations and drug delivery systems that enhance the bioavailability and efficacy of phosphodiesterase inhibitors.

Wirkmechanismus

Target of Action

Vardenafil Dimer primarily targets cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum located around the penis . The inhibition of PDE5 leads to an increase in the concentration of cGMP, which plays a crucial role in the mechanism of erection .

Mode of Action

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum . This NO activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . Vardenafil Dimer, as a PDE5 inhibitor, prevents the degradation of cGMP, allowing for increased blood flow into the penis, which results in an erection .

Biochemical Pathways

The primary biochemical pathway involved in the action of Vardenafil Dimer is the NO/cGMP pathway . The release of NO during sexual stimulation leads to the activation of guanylate cyclase and the subsequent increase in cGMP levels . The increased cGMP levels then lead to smooth muscle relaxation and increased blood flow into the corpus cavernosum . By inhibiting PDE5, Vardenafil Dimer prevents the degradation of cGMP, enhancing this pathway and promoting the physiological process of erection .

Pharmacokinetics

Vardenafil Dimer is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized more slowly, with a half-life (T1/2) of about 4 hours . The absolute bioavailability of Vardenafil Dimer is 14.5% .

Result of Action

The primary result of Vardenafil Dimer’s action is the facilitation of erectile function . By inhibiting PDE5 and enhancing the NO/cGMP pathway, Vardenafil Dimer promotes the relaxation of smooth muscle cells and the inflow of blood into the corpus cavernosum, leading to an erection . This effect is significant in the treatment of erectile dysfunction .

Action Environment

The efficacy of Vardenafil Dimer can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP3A4, an enzyme involved in the metabolism of Vardenafil Dimer, can affect its hepatic metabolism . Additionally, the drug’s efficacy can be influenced by the patient’s renal and hepatic function . It’s also worth noting that the drug’s efficacy can be influenced by the patient’s age .

Biochemische Analyse

Biochemical Properties

Vardenafil Dimer interacts with various enzymes and proteins in the body. Its primary interaction is with the enzyme PDE5, where it acts as a selective inhibitor . This interaction with PDE5 is crucial in the biochemical reactions that lead to an erection .

Cellular Effects

Vardenafil Dimer has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases intracellular cGMP in the presence of nitric oxide (NO), a signaling molecule .

Molecular Mechanism

The mechanism of action of Vardenafil Dimer involves its binding interactions with biomolecules and its effects on gene expression. As a PDE5 inhibitor, it prevents the degradation of cGMP in the corpus cavernosum . This action allows for increased blood flow into the penis, leading to an erection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vardenafil Dimer have been observed to change over time. For instance, it has been shown to induce dose-dependent penile erections in conscious rabbits following intravenous administration .

Dosage Effects in Animal Models

The effects of Vardenafil Dimer vary with different dosages in animal models. For example, in conscious rabbits, Vardenafil Dimer potentiated erectile responses to intravenous sodium nitroprusside in a dose-dependent manner at doses of 0.1–3 mg/kg .

Metabolic Pathways

Vardenafil Dimer is involved in several metabolic pathways. It is metabolized mainly by the cytochrome P450 3A4 pathway and to a lesser extent by 2C9 . This metabolism affects the plasma concentrations of Vardenafil Dimer .

Transport and Distribution

Vardenafil Dimer is transported and distributed within cells and tissues. It has a steady-state volume of distribution of 208 L, and approximately 95% of Vardenafil Dimer and its major circulating metabolite is bound to plasma proteins .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where PDE5 is present, such as the smooth muscle cells of the corpus cavernosum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vardenafil Dimer typically involves the dimerization of Vardenafil through a series of chemical reactions. One common method includes the use of a coupling agent to facilitate the formation of a dimeric structure. The reaction conditions often involve controlled temperature and pH to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of Vardenafil Dimer may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets pharmaceutical standards.

Types of Reactions:

Oxidation: Vardenafil Dimer can undergo oxidation reactions, which may alter its pharmacological properties.

Reduction: Reduction reactions can be used to modify the dimer, potentially enhancing its stability or activity.

Substitution: Various substitution reactions can introduce different functional groups to the dimer, potentially improving its efficacy or reducing side effects.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized dimers.

Vergleich Mit ähnlichen Verbindungen

Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction. It has a different chemical structure and pharmacokinetic profile.

Tadalafil: Known for its longer duration of action compared to Vardenafil. It also inhibits phosphodiesterase type 5 but has a different molecular structure.

Avanafil: A newer phosphodiesterase type 5 inhibitor with a faster onset of action.

Uniqueness of Vardenafil Dimer: Vardenafil Dimer is unique due to its dimeric structure, which may offer enhanced stability and potency. Its potential for reduced side effects and longer duration of action makes it a promising candidate for further research and development in the treatment of erectile dysfunction and other related conditions .

Eigenschaften

IUPAC Name |

2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N10O8S2/c1-7-11-31-39-23(5)33-37(49)41-35(43-47(31)33)27-21-25(13-15-29(27)55-9-3)57(51,52)45-17-19-46(20-18-45)58(53,54)26-14-16-30(56-10-4)28(22-26)36-42-38(50)34-24(6)40-32(12-8-2)48(34)44-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,41,43,49)(H,42,44,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKDSGFHYVWQNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NN7C(=NC(=C7C(=O)N6)C)CCC)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N10O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is vardenafil dimer, and why is it important to study?

A1: Vardenafil dimer is a related substance (impurity) identified during the synthesis of vardenafil hydrochloride trihydrate, a drug used to treat erectile dysfunction []. It is crucial to identify and characterize such impurities as they can potentially impact the drug's safety, efficacy, and stability.

Q2: What information do we have about the characterization of vardenafil dimer from this research?

A2: The research primarily focuses on the synthesis and spectral characterization of vardenafil dimer and other related substances []. While the abstract doesn't provide specific details about the spectroscopic data obtained, it suggests that techniques like NMR, IR, and Mass Spectrometry might have been employed for structural elucidation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.